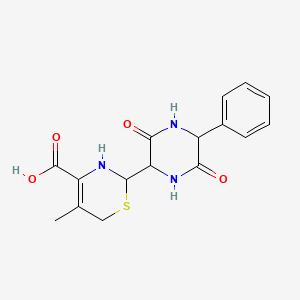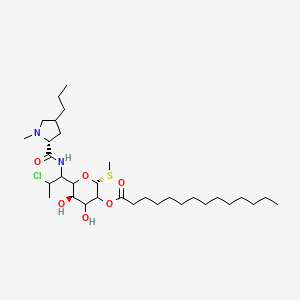
Faropenem Related Compound 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Faropenem Related Compound 4 is a derivative of faropenem, which belongs to the carbapenem class of antibiotics. This compound has gained significant attention due to its potential therapeutic and industrial applications. Faropenem itself is an orally active beta-lactam antibiotic that is resistant to some forms of extended-spectrum beta-lactamase.
Mécanisme D'action
Target of Action
Faropenem, and by extension Faropenem Related Compound 4, primarily targets the penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .
Mode of Action
Like other beta-lactam antibiotics, Faropenem acts by inhibiting the synthesis of bacterial cell walls . It does this by inhibiting the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the cell wall synthesis leads to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Faropenem is the bacterial cell wall synthesis pathway . By targeting the PBPs, Faropenem prevents the proper formation of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
Faropenem exhibits favorable pharmacokinetic properties. The prodrug form of Faropenem offers dramatically improved oral bioavailability, leading to higher systemic concentrations of the drug . It is approximately 90–95% bound to serum proteins . The half-life of Faropenem sodium is approximately 0.8 hours . Administration of Faropenem sodium under fasting and postprandial conditions resulted in no significant difference in Cmax and AUC .
Result of Action
The primary result of Faropenem’s action is the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, Faropenem causes the cells to become structurally compromised, leading to cell lysis and death . This makes Faropenem effective against a broad range of bacterial infections .
Action Environment
The action of Faropenem can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can potentially affect the efficacy of Faropenem. Faropenem is resistant to hydrolysis by nearly all beta-lactamases, including extended-spectrum beta-lactamases and ampc beta-lactamases . This resistance to beta-lactamases enhances Faropenem’s stability and efficacy in a variety of bacterial environments .
Analyse Biochimique
Biochemical Properties
Faropenem Related Compound 4, like Faropenem, is expected to play a role in biochemical reactions involving bacterial cell wall synthesis. It is likely to interact with enzymes, proteins, and other biomolecules involved in these processes
Cellular Effects
Faropenem has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . It is expected that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented. Faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
One study indicated potential dependence of penem efficacy on underlying antibiotic resistance mechanisms, while several studies reported persistence or recurrence of urinary tract infections after Faropenem treatment .
Metabolic Pathways
Faropenem is known to be an orally active beta-lactam antibiotic, suggesting it may be involved in metabolic pathways related to antibiotic activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Faropenem Related Compound 4 involves several steps. One common method includes the use of 4-acetoxy-3-(®-(t-butyldimethylsilyloxy)ethyl)-2-azetidinone as a primary material. This compound undergoes salt condensation with R-sulfo-tetrahydrofuran-2-formic acid under the catalysis of zinc halide to form an intermediate compound . The intermediate is then further processed through a series of reactions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves a “one-pot” operation where intermediates are used directly for the next step reaction without the need for purification. This method has the advantages of low cost, high yield, and easy reaction conditions, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Faropenem Related Compound 4 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium complexes such as tetrakis(triphenylphosphine)palladium(0) and bis(triphenylphosphine)palladium(II) dichloride . The reactions are typically carried out in the presence of organic solvents and under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further processed for therapeutic or industrial applications.
Applications De Recherche Scientifique
Faropenem Related Compound 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the synthesis of new beta-lactam antibiotics.
Biology: It is used in studies to understand the mechanisms of bacterial resistance to beta-lactam antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections, especially those caused by resistant strains.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Faropenem Related Compound 4 include:
Faropenem: The parent compound, which is also a beta-lactam antibiotic.
Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.
Meropenem: A carbapenem antibiotic known for its effectiveness against Gram-negative bacteria.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its stability and reduce its susceptibility to beta-lactamase degradation. This makes it a promising candidate for the development of new antibiotics to combat resistant bacterial strains .
Propriétés
Numéro CAS |
106559-80-2 |
|---|---|
Formule moléculaire |
C15H19NO5S |
Poids moléculaire |
325.39 |
Apparence |
White to light brown powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-tetrahydro-2-furanyl]-, 2-propen-1-yl ester, |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)








